4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a tert-butyl group and a thiazolidinyl moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions.
Coupling with Benzoyl Chloride: The thiazolidinone intermediate is then coupled with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring can yield thiazolidines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Nitro or halogenated derivatives of the benzamide.
Scientific Research Applications
4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide depends on its specific application. In biological systems, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Pathways: Interacting with specific molecular targets to modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide can be compared with other benzamide derivatives and thiazolidinone-containing compounds:
Similar Compounds: 4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide, tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate.
Uniqueness: The presence of both the tert-butyl group and the thiazolidinone ring in the same molecule imparts unique chemical properties, such as increased lipophilicity and potential for diverse biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-tert-butyl-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)16-10-8-15(9-11-16)19(23)21-17-6-4-7-18(14-17)22-12-5-13-26(22,24)25/h4,6-11,14H,5,12-13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPRMXNAHFDALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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